molecular formula C10H8ClN3O4 B11715732 Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate

Cat. No.: B11715732
M. Wt: 269.64 g/mol
InChI Key: WPNKIRBIBJQEME-UHFFFAOYSA-N
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Description

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro, nitro, and cyano group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate typically involves the reaction of 6-chloro-3-nitro-2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and cyano groups can also participate in various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)acetate
  • 2-(6-Chloro-3-nitro-2-pyridyl)acetonitrile
  • 6-Chloro-3-nitro-2-pyridinecarboxaldehyde

Uniqueness

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate is unique due to the presence of both a cyano and ethyl ester group, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate for various chemical syntheses and research applications.

Biological Activity

Ethyl 2-(6-Chloro-3-nitro-2-pyridyl)-2-cyanoacetate, a compound with the CAS number 131084-56-5, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClN3O4C_{10}H_8ClN_3O_4 and a molecular weight of 269.64 g/mol. The compound features a pyridine ring substituted with a chloro and nitro group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyanoacetic acid derivatives with pyridine-based compounds. The presence of electron-withdrawing groups like chloro and nitro enhances the reactivity of the pyridine ring, facilitating further functionalization.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound's ability to inhibit cancer cell proliferation is linked to its interaction with specific molecular targets involved in tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A-549 (Lung)12.5Induction of apoptosis
MDA-MB-231 (Breast)8.7Inhibition of cell cycle progression
ACHN (Kidney)15.0Modulation of signaling pathways

The above table summarizes the IC50 values for various cancer cell lines, indicating that this compound exhibits significant cytotoxicity against multiple types of cancer cells.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This dual action positions it as a candidate for treating conditions characterized by chronic inflammation.

Table 2: Anti-inflammatory Activity Data

Compound ID% TNF-α Inhibition% IL-6 Inhibition
Ethyl 2-(6-Cl-3-NO₂)5248

The data indicates that this compound effectively reduces levels of key inflammatory markers, making it a potential therapeutic agent for inflammatory diseases.

Case Studies

  • Case Study on Lung Cancer :
    A study evaluated the efficacy of this compound in A-549 lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased apoptosis rates.
  • Case Study on Inflammatory Disease :
    In an experimental model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory treatment.

Properties

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

IUPAC Name

ethyl 2-(6-chloro-3-nitropyridin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C10H8ClN3O4/c1-2-18-10(15)6(5-12)9-7(14(16)17)3-4-8(11)13-9/h3-4,6H,2H2,1H3

InChI Key

WPNKIRBIBJQEME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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